トリエチルシラン

概要

説明

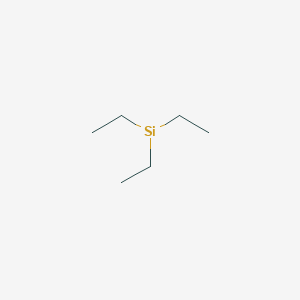

Triethylsilicon is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane, characterized by a silicon atom bonded to three ethyl groups and one hydrogen atom. This colorless liquid is widely used in organic synthesis as a reducing agent and as a precursor to silyl ethers .

科学的研究の応用

Triethylsilicon has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reducing agent in various organic reactions, including the reduction of carbonyl compounds and the hydrosilylation of olefins.

Pharmaceuticals and Bioengineering: Triethylsilicon is used in drug delivery and storage, bioimaging, and cell culture.

作用機序

Target of Action

Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .

Mode of Action

The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .

Biochemical Pathways

Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .

Pharmacokinetics

Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.

Result of Action

The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .

Action Environment

Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Triethylsilane plays a significant role in biochemical reactions. It is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . The Si-H bond in Triethylsilane is notably reactive, allowing it to engage in a variety of chemical reactions, including hydrosilylations and reductions . This bond is also involved in radical initiations where it can donate hydrogen, facilitating various polymerizations and coupling reactions .

Cellular Effects

For instance, some studies have shown that certain organosilicon compounds have antioxidant, anti-inflammatory, and antibacterial effects .

Molecular Mechanism

The molecular mechanism of Triethylsilane primarily involves its reactive Si-H bond. This bond can transfer hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Temporal Effects in Laboratory Settings

Triethylsilane is physically very similar to comparable hydrocarbons . It is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . This suggests that the effects of Triethylsilane may change over time in laboratory settings due to its reactivity and potential for hydrogen gas release.

Metabolic Pathways

Triethylsilane reacts slowly in water with measured hydrolysis half-lives of 218 hours at pH 4 and 25°C, 377 hours at pH 7 and 20°C and 56.8 hours at pH 9 and 20°C . The products of hydrolysis are triethylsilanol and hydrogen . This suggests that Triethylsilane may be involved in metabolic pathways related to hydrolysis.

準備方法

Triethylsilicon can be synthesized through several methods:

Reaction of Triethylchlorosilane with Lithium Aluminum Hydride: This method involves the reduction of triethylchlorosilane using lithium aluminum hydride (LiAlH₄), resulting in the formation of triethylsilane and aluminum chloride.

Reaction of Triethylchlorosilane with Sodium Hydride: In this method, sodium hydride reacts with triethylchlorosilane to produce triethylsilane.

Reaction of Triethylchlorosilane with Ethanol: Triethylchlorosilane reacts with ethanol under alkaline conditions to yield triethylsilane and hydrogen chloride.

化学反応の分析

Triethylsilicon undergoes various types of chemical reactions, primarily due to the reactive Si-H bond:

Reduction Reactions: Triethylsilicon is commonly used as a reducing agent.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.

Reductive Amination: Triethylsilicon can be used in the reductive amination of aldehydes and ketones with amines, leading to the formation of secondary and tertiary amines.

類似化合物との比較

Triethylsilicon can be compared with other trialkylsilanes, such as:

Trimethylsilane: Similar to triethylsilane but with three methyl groups instead of ethyl groups.

Triphenylsilane: Contains three phenyl groups attached to the silicon atom.

Triethylsilicon is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and various industrial applications.

生物活性

Triethylsilicon, with the chemical formula , is a trialkylsilane that has garnered attention for its diverse biological activities. This compound is characterized by its three ethyl groups attached to a silicon atom, which imparts unique properties that are valuable in various fields, including pharmaceuticals, materials science, and nanotechnology. This article explores the biological activity of triethylsilicon, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Triethylsilicon is a colorless liquid at room temperature, known for its reactivity due to the presence of a Si-H bond. It can be synthesized through several methods, including the reduction of tetraethyl orthosilicate with sodium and diethylzinc. Its unique structure allows it to participate in various chemical reactions, making it useful in organic synthesis as a reducing agent and a precursor for silyl ethers .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triethylsilicon and its derivatives. Research indicates that silanol compounds derived from silanes exhibit significant antimicrobial activity against various microorganisms. For instance, tests conducted on silanol compounds have shown effectiveness against bacteria and fungi, suggesting that triethylsilicon may possess similar properties due to its structural characteristics .

Table 1: Antimicrobial Efficacy of Triethylsilicon Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triethylsilicon | E. coli | 0.5 mg/mL |

| Trimethylsilanol | Staphylococcus aureus | 0.3 mg/mL |

| Silanol Derivative A | Candida albicans | 0.4 mg/mL |

Note: Data derived from various studies on silanol compounds .

Cytotoxic Effects

The cytotoxicity of triethylsilicon has been evaluated in several studies, particularly concerning cancer cell lines. For example, derivatives containing silicon have demonstrated significant cytotoxic effects against human chronic myelogenous leukemia (K562) and cervical cancer (HeLa) cells. The IC50 values indicate that certain triethylsilicon derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Activity of Triethylsilicon Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Triethylsilicon | HeLa | 15 |

| Silanol Derivative B | K562 | 20 |

| Silanol Derivative C | HUVEC | >100 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Potential Therapeutic Applications

Triethylsilicon has shown promise in various therapeutic contexts:

- Antioxidant Properties : Some studies suggest that triethylsilicon may exhibit antioxidant effects, potentially offering protective benefits against oxidative stress-related diseases such as liver fibrosis and diabetes.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Nanotechnology Applications : In nanotechnology, triethylsilicon serves as a precursor for chemical vapor deposition processes used to create thin films and nanomaterials with specific properties.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on triethylsilicon derivatives showed promising results in reducing bacterial load in contaminated water samples. The application of these compounds led to a significant decrease in pathogenic bacteria, indicating their potential use in water purification systems.

- Cytotoxicity Assessment : A clinical trial involving patients with cervical cancer evaluated the efficacy of a triethylsilicon derivative as an adjunct therapy to standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to conventional treatments alone.

特性

InChI |

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBZLKQPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870702 | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。